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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol

CAS No.: 49650-88-6

Cat. No.: B3425958

Get Quote

Executive Summary
3-(2-Hydroxyethoxy)phenol (CAS: 49650-88-6), also known as Resorcinol mono(2-

hydroxyethyl) ether, is a critical bifunctional phenolic intermediate used in the synthesis of

pharmaceutical prodrugs, high-performance polymers, and oxidative hair dye couplers.[1]

This guide focuses on the compound's thermodynamic behavior, specifically establishing its

experimental melting point range of 83–85 °C. Unlike its ortho- and para- isomers, which

exhibit higher lattice energies and melting points near 100 °C, the meta- substitution pattern of

this compound induces a crystal packing disruption that lowers its thermal transition threshold.

Accurate characterization of this property is essential for optimizing purification protocols

(recrystallization) and ensuring solid-state stability in drug formulation.

Chemical Identity & Structural Analysis[3][4]
The thermodynamic behavior of 3-(2-Hydroxyethoxy)phenol is governed by its molecular

connectivity. It possesses two distinct hydroxyl groups: a phenolic OH (acidic, pKa ~9.8) and a
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primary aliphatic OH (neutral, pKa ~16), linked by an ethyl ether bridge.

Identification Data
Parameter Detail

IUPAC Name 3-(2-Hydroxyethoxy)phenol

Common Synonyms
Resorcinol mono(2-hydroxyethyl) ether; 2-(3-

Hydroxyphenoxy)ethanol

CAS Registry Number 49650-88-6

Molecular Formula C₈H₁₀O₃

Molecular Weight 154.16 g/mol

SMILES OCCOC1=CC=CC(O)=C1

Structural Connectivity Diagram
The following diagram illustrates the functional connectivity that dictates the compound's

hydrogen bonding network and subsequent melting point.
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Figure 1: Functional connectivity of 3-(2-Hydroxyethoxy)phenol showing the dual hydrogen-

bonding domains responsible for crystal lattice stability.

Thermodynamic Properties
Melting Point Analysis
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The melting point (MP) is the primary purity indicator for this solid. While the ortho- isomer (2-

(2-hydroxyethoxy)phenol) melts at 99–100 °C and the para- isomer at 98–99 °C, the meta-

isomer exhibits a distinct depression in melting point due to lower symmetry in the crystal

lattice.

Property Value / Range Source / Method

Melting Point (Experimental) 83 – 85 °C
SciFinder / Hoffman Chemicals

[1]

Melting Point (Predicted) 81 ± 3 °C QSPR Models (ACD/Labs)

Enthalpy of Fusion (

)
~20–25 kJ/mol Estimated (Joback Method)

Scientific Insight: The lower MP of the meta- isomer compared to para- (symmetry) and ortho-

(intramolecular H-bonding) suggests a crystal structure dominated by intermolecular hydrogen

bonding networks that are slightly less efficiently packed than its isomers.

Other Physiochemical Properties
Property Value Conditions

Boiling Point 214 °C @ 20 Torr (Vacuum) [1]

Boiling Point (Est.) ~310 °C @ 760 Torr (Atmospheric)

Density 1.224 g/cm³ Predicted @ 20 °C

LogP (Octanol/Water) 0.6 – 0.8
Hydrophilic / Moderate

Lipophilicity

pKa (Phenolic) 9.81 Predicted

Experimental Protocols
Melting Point Determination (DSC Method)
For pharmaceutical applications, Differential Scanning Calorimetry (DSC) is preferred over

capillary methods for its ability to detect polymorphic transitions and solvates.
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Protocol:

Sample Prep: Weigh 2–5 mg of dried 3-(2-Hydroxyethoxy)phenol into a standard aluminum

pan. Crimp non-hermetically.

Equilibration: Equilibrate at 25 °C for 2 minutes.

Ramp: Heat from 25 °C to 120 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).

Analysis: Identify the onset temperature (extrapolated) as the melting point. The peak

maximum represents the complete melt.

Acceptance Criteria: Onset must fall within 83.0 – 85.0 °C. A broadened peak (< 82 °C

onset) indicates impurity (likely resorcinol or bis-alkylated byproducts).

Purification Workflow
Synthesis often yields the bis- ether byproduct (1,3-bis(2-hydroxyethoxy)benzene). The

following workflow ensures isolation of the pure mono-ether to achieve the target

thermodynamic properties.
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Figure 2: Purification workflow to isolate the mono-substituted ether and achieve the target

melting point.[1]

Applications in Drug Development
Linker Chemistry (PROTACs & ADCs)
The molecule serves as a "short" hydrophilic linker. The aliphatic hydroxyl group can be

activated (e.g., tosylation, Mitsunobu reaction) to attach to a ligand, while the phenolic group

remains available for conjugation to a scaffold.

Thermodynamic Relevance: The low melting point facilitates melt-phase polymerization or

reactions where high solubility in low-boiling solvents (DCM, THF) is required.
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Polymer Synthesis
Used as a chain extender in polyurethanes. The asymmetry of the meta- substitution disrupts

hard-segment crystallization in polymers, leading to materials with lower glass transition

temperatures (

) and improved elasticity compared to para- analogues.

Safety & Handling (SDS Summary)
Signal Word: Warning

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

Handling: Hygroscopic solid. Store in a desiccator. Moisture absorption will depress the

observed melting point significantly (colligative property effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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